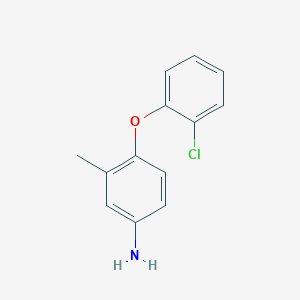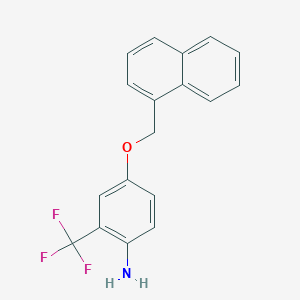
4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C18H14F3NO . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline consists of 18 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen and oxygen atom each . The molecular weight of the compound is 317.31 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline include its molecular structure and weight . Additional properties like melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Catalytic Applications
A study on the catalytic synthesis of 3-hydroxy-2-naphthoic acid anilide highlights the search for efficient catalysts for the synthesis of arylamides, which are significant in the production of organic pigments, medicines, and pesticides. The research identified phosphorus trichloride as an effective catalyst, enabling the synthesis under relatively mild conditions compared to traditional methods, with practically quantitative yield (Leon Shteinberg, 2022).
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, the utility of trifluoromethylated aniline derivatives in creating complex organic compounds was demonstrated. For instance, the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones from N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines showcases the ability to generate substituted products with high yields, which are essential in pharmaceuticals and materials science (Y. Gong & Katsuya Kato, 2004).
Photophysical Studies
Research on the photophysical properties of aromatic azo dyes and Schiff bases, containing an intramolecular hydrogen bond, utilized derivatives of naphthylmethoxy-trifluoromethyl aniline. These studies provided insights into excited-state intramolecular proton transfer mechanisms, contributing to the understanding of fluorescence behavior in complex organic molecules, which is vital for developing new optical materials and sensors (H. Joshi et al., 2002).
Fluorescent Chemosensors
A 4-(naphthalen-1-ylethynyl) aniline appended rhodamine-based fluorescent chemosensor, synthesized for detecting Sn2+ ions, underscores the role of aniline derivatives in creating sensitive and selective probes for metal ions. This application is crucial for environmental monitoring and biomedical research, where the detection of trace amounts of metal ions is essential (S. Adhikari et al., 2016).
Polymer Science
In polymer science, the formation of nanotubes/nanoparticles of polyaniline in the presence of 1-amino-2-naphthol-4-sulfonic acid demonstrates the use of aniline derivatives in synthesizing conductive polymers. Such materials have applications in antistatic coatings and electronic devices, showing the versatility of these compounds in creating functional materials (H. Bhandari et al., 2009).
Mechanism of Action
Target of Action
The primary targets of “4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline” are tubulin and signal transducer and activator of transcription 3 (STAT3) . Tubulin is a protein that is crucial for cell division and maintaining cell structure, while STAT3 is a transcription factor that plays a key role in many cellular processes such as cell growth and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting their function . .
Biochemical Pathways
The inhibition of tubulin and STAT3 can affect multiple biochemical pathways. For instance, inhibiting tubulin can disrupt cell division, leading to cell death. On the other hand, inhibiting STAT3 can affect various cellular processes, including cell growth and apoptosis . The downstream effects of these disruptions can vary widely depending on the type of cell and the specific biochemical context.
Result of Action
The molecular and cellular effects of “4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline” are largely dependent on its mode of action. By inhibiting tubulin and STAT3, the compound can potentially induce cell death and inhibit cell growth . .
Future Directions
properties
IUPAC Name |
4-(naphthalen-1-ylmethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c19-18(20,21)16-10-14(8-9-17(16)22)23-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZREGLMJIGWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC(=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



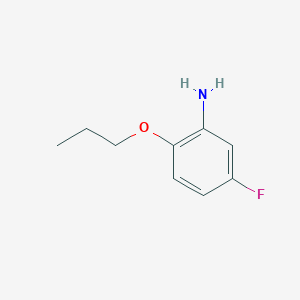
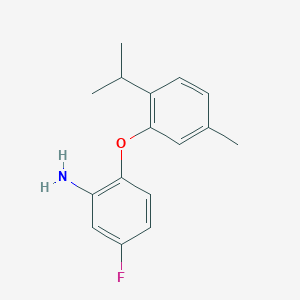
![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)
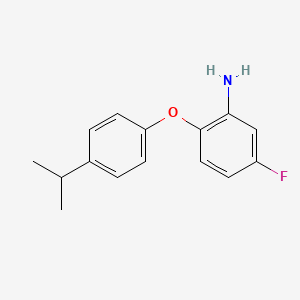
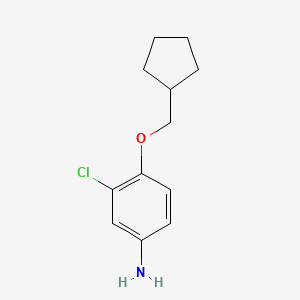

![4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine](/img/structure/B3173298.png)
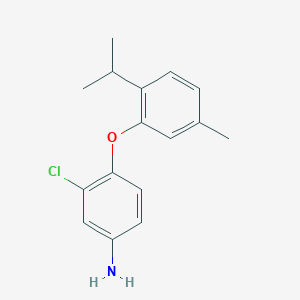
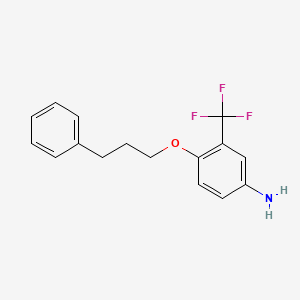
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)
![[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3173321.png)


